cis-Piperidine-2,4-dicarboxylic acid
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Overview
Description
Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .
Synthesis Analysis
Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Researchers have developed novel approaches to synthesize cis and trans 3,4-disubstituted piperidines. These methods involve carbonyl ene and Prins cyclizations, demonstrating how the use of different catalysts and conditions can selectively yield cis or trans isomers. These methods are significant for producing piperidine derivatives with specific stereochemistry, which is crucial in medicinal chemistry and other applications (Williams et al., 2006).
Structural and Electronic Characterization
A study focused on the structural, spectroscopic, electronic, and nonlinear optical properties of a specific piperidine derivative, highlighting its potential in the field of fiber optic communications and optical signal processing. This research underlines the importance of understanding the electronic and structural aspects of piperidine compounds for their application in advanced materials and technology (Tamer, 2016).
Enantioselective and Diastereoselective Synthesis
Several studies have described methods for the enantioselective and diastereoselective synthesis of piperidine derivatives. These methodologies are pivotal for creating compounds with specific three-dimensional structures, which is critically important for their biological activity and interaction with other molecules. The research in this area provides valuable insights into the synthesis of complex organic molecules with defined stereochemistry (Amat et al., 2008).
Safety And Hazards
Future Directions
Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(2S,4R)-piperidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOEIRUBILDKO-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Piperidine-2,4-dicarboxylic acid |
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